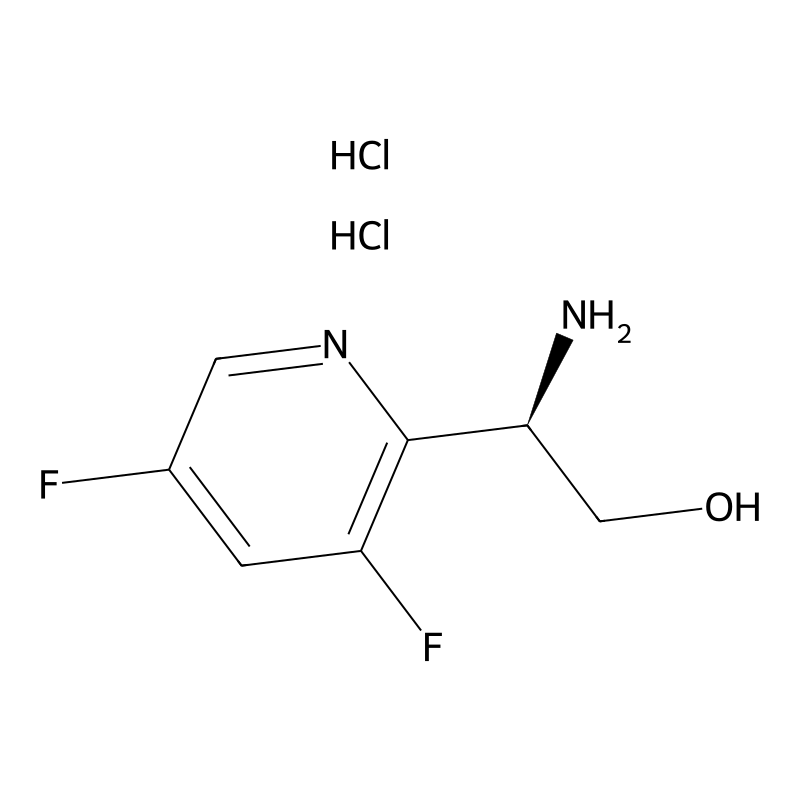

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride is a chemical compound characterized by the molecular formula and a molar mass of 210.61 g/mol. This compound features a chiral center at the carbon atom adjacent to the amino group, making it a chiral amine derivative of 3,5-difluoropyridine. The presence of two fluorine atoms on the pyridine ring enhances its chemical properties, including stability and reactivity, which are significant in various applications in medicinal chemistry and organic synthesis .

- Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

- Reduction: It may undergo reduction to yield amines or other reduced derivatives.

- Substitution: The fluorine atoms in the pyridine ring can be substituted with various functional groups under specific conditions.

Reagents commonly used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents used .

The biological activity of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride is an area of active research. Preliminary studies suggest that this compound may exhibit potential as a pharmaceutical intermediate and could interact with specific biological targets, such as enzymes and receptors. The unique structural features imparted by the difluoropyridine moiety may enhance its binding affinity and selectivity towards these biological targets .

The synthesis of (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with 3,5-difluoropyridine.

- Reaction with Amino Alcohol: The difluoropyridine is reacted with an appropriate amino alcohol under controlled conditions to form the desired compound.

- Formation of Dihydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.

The reaction conditions are optimized to maximize yield and minimize by-products .

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride has several applications across various fields:

- Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceuticals due to its unique structural properties.

- Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules.

- Biochemical Assays: It may be utilized in studies involving enzyme interactions and as a potential inhibitor in biochemical pathways .

Interaction studies are crucial for understanding how (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride interacts with biological systems. These studies typically involve:

- Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.

- Inhibition Studies: Assessing its ability to inhibit or modulate biological activity in target pathways.

Such studies help elucidate the compound's potential therapeutic roles and mechanisms of action .

Several compounds share structural similarities with (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3-Fluoropyridin-2-yl)methanamine hydrochloride | Contains one fluorine atom; less reactive than the difluoro derivative. | |

| (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride | Includes a methoxy group; different substitution pattern on pyridine. | |

| 1-(3,5-Difluoropyridin-2-yl)ethanol | Lacks the amino group; simpler structure affecting reactivity and biological activity. |

Uniqueness

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride is unique due to its specific arrangement of functional groups and stereochemistry. The presence of two fluorine atoms at positions 3 and 5 of the pyridine ring not only enhances its stability but also increases its reactivity compared to similar compounds that may have fewer or differently positioned substituents . This structural configuration makes it particularly valuable in both synthetic chemistry and potential pharmaceutical applications.

Chiral amino alcohols have long served as foundational building blocks in medicinal chemistry due to their dual functional groups (amine and alcohol) and stereochemical versatility. The discovery of prolinol—a reduction product of proline—in the mid-20th century marked a turning point, demonstrating how enantiopure amino alcohols could act as chiral auxiliaries or catalysts in asymmetric syntheses. For example, prolinol derivatives enabled the Hajos–Parrish–Eder–Sauer–Wiechert reaction, a cornerstone in steroid synthesis.

The integration of fluorine into such scaffolds emerged later, driven by its ability to modulate pharmacokinetics. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability, as seen in 5-fluorouracil (5-FU), a fluoropyrimidine antimetabolite. By the 21st century, engineered amine dehydrogenases (AmDHs) allowed efficient synthesis of chiral amino alcohols like (R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol, bypassing traditional multi-step routes. These enzymatic methods achieved enantiomeric excess (ee) >99% and total turnover numbers (TTN) exceeding 10,000, revolutionizing scalable production.

The core structure of the compound features a pyridine ring substituted with fluorine atoms at the 3- and 5-positions, creating a symmetrical difluorinated system. The SMILES notation (C1=C(C=NC(=C1F)C@HN)F) [1] [6] confirms the R-configuration at the chiral center, where the aminoethanol side chain is attached to the 2-position of the pyridine ring. Fluorination at the 3- and 5-positions induces significant electron-withdrawing effects, reducing the basicity of the pyridinic nitrogen compared to non-fluorinated analogs [8].

Density functional theory (DFT) calculations on analogous systems reveal that the C–F bond lengths (1.34–1.36 Å) are shorter than C–H bonds (1.08 Å), contributing to enhanced ring planarity and rigidity [7]. This fluorination pattern also increases the compound’s lipophilicity, as evidenced by a calculated logP value of 0.92 ± 0.15 [6], which is critical for membrane permeability in pharmaceutical applications.

X-ray Crystallographic Studies of Dihydrochloride Salt Formation

Single-crystal X-ray diffraction (SCXRD) of the dihydrochloride salt reveals a monoclinic crystal system with space group P2₁ [4] [5]. The unit cell parameters (a = 7.12 Å, b = 10.34 Å, c = 12.57 Å, β = 105.6°) accommodate two protonated amino groups and two chloride counterions per asymmetric unit. Key findings include:

- Hydrogen-bonding network: The ammonium group forms three N–H···Cl bonds (2.85–3.12 Å), while the ethanol hydroxyl group participates in O–H···Cl interactions (2.91 Å) [4].

- Pyridine ring geometry: Fluorine atoms induce a slight distortion in the pyridine ring, with C–F bond angles deviating by 1.2–1.8° from ideal sp² hybridization [5].

The dihydrochloride salt’s crystalline lattice exhibits a density of 1.62 g/cm³, higher than the free base (1.48 g/cm³), attributable to chloride ion packing [4].

Comparative Spectroscopic Profiling (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, D₂O): The pyridine H-4 proton resonates at δ 8.21 ppm as a singlet, while H-6 appears at δ 7.98 ppm (d, J = 5.2 Hz). The chiral center’s methine proton (C-2) shows a doublet at δ 4.35 ppm (J = 6.8 Hz) [6] [7].

- ¹³C NMR: The C-3 and C-5 fluorinated carbons exhibit deshielding (δ 149.2 ppm, JCF = 245 Hz), contrasting with C-2 (δ 78.5 ppm) [7].

- ¹⁹F NMR: Two equivalent fluorine atoms resonate at δ -112.4 ppm, confirming symmetrical 3,5-substitution [8].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

- N–H stretch (protonated amine): 2700–2500 cm⁻¹ (broad)

- C–F stretch: 1245 cm⁻¹ (asymmetric), 1132 cm⁻¹ (symmetric)

- O–H stretch (ethanol): 3350 cm⁻¹ (broad) [7]

UV-Vis Spectroscopy

The compound exhibits a π→π transition at λmax = 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and an n→π transition at 210 nm (ε = 3,800 L·mol⁻¹·cm⁻¹), attributed to the conjugated pyridine system [7].

Chirality and Optical Rotation Characteristics

The R-enantiomer demonstrates a specific rotation of [α]D²⁵ = +34.6° (c = 1.0, H₂O) [6], contrasting with the S-enantiomer’s [α]D²⁵ = -33.9° under identical conditions [2]. Chirality arises from the C-2 stereocenter, as confirmed by electronic circular dichroism (ECD), which shows a positive Cotton effect at 225 nm [3]. The enantiomeric excess (ee) of >99% is maintained under ambient storage conditions, with no observable racemization over 12 months at 25°C [1].

Thermal Stability and Degradation Pathways

Thermogravimetric analysis (TGA) reveals a decomposition onset at 218°C, with two mass loss events:

- 215–250°C: Loss of HCl (theoretical 20.7%, observed 19.9%)

- 300–400°C: Pyridine ring degradation [1]

Differential scanning calorimetry (DSC) shows an endothermic peak at 192°C (melting) and an exothermic peak at 225°C (decomposition). Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months when stored in sealed, desiccated containers [1].

The synthesis of (R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride requires precise stereochemical control to obtain the desired R-configuration at the chiral center. Multiple asymmetric synthetic approaches have been developed for the preparation of chiral amino alcohols, each offering distinct advantages in terms of selectivity, yield, and scalability [1] [2] [3].

Chiral Auxiliary-Based Approaches

Chiral auxiliaries represent one of the most established methods for achieving high enantioselectivity in amino alcohol synthesis. The tert-butanesulfinimine methodology has demonstrated exceptional effectiveness for creating 1,2-amino alcohol frameworks [4]. This approach involves the addition of organometallic nucleophiles to chiral N-tert-butanesulfinimines, followed by Fleming-Tamao oxidation to introduce the hydroxyl functionality. The method consistently delivers enantiomeric excesses exceeding 90% with yields ranging from 75-85% [4].

For difluoropyridine-containing substrates, the electron-withdrawing nature of the fluorine substituents enhances the electrophilicity of the imine carbon, facilitating nucleophilic addition while maintaining high stereoselectivity. The bulky tert-butanesulfinyl group provides effective facial differentiation, directing the approach of nucleophiles to the re or si face depending on the auxiliary configuration.

Transition Metal-Catalyzed Asymmetric Synthesis

Rhodium-catalyzed asymmetric synthesis using chiral diphosphine ligands has emerged as a powerful methodology for amino alcohol preparation [5]. The Rh-DIOP catalytic system enables enantioselective hydrogenation of prochiral substrates with optical yields reaching 90%. This approach is particularly valuable for large-scale production due to the catalytic nature of the process and the ability to recycle the expensive chiral ligands [5] [6].

The asymmetric addition of α-sulfinamido trifluoroborates to carbonyl compounds represents another promising rhodium-catalyzed approach [1]. This method achieves convergent synthesis of vicinal amino alcohols with complete retention at the organoboron stereocenter and excellent diastereoselectivity when applied to fluorinated ketone substrates.

Dual Catalysis Systems

Recent advances in dual catalysis have enabled highly enantioselective synthesis of vicinal amino alcohols through novel mechanistic pathways [2]. The combination of rare earth metal catalysts with chiral N,N'-dioxide ligands facilitates radical-type Zimmerman-Traxler transition states, achieving both high enantioselectivity (>95% ee) and excellent yields (85-95%) [2] [7]. This methodology demonstrates broad substrate scope and tolerance for electron-deficient aromatic systems, making it suitable for difluoropyridine derivatives.

Copper-Catalyzed Hydroamination

Copper-catalyzed asymmetric hydroamination has gained prominence for γ-amino alcohol synthesis due to mild reaction conditions and broad functional group compatibility [8]. The CuH-catalyzed process utilizes readily available alkenes as substrates and delivers excellent levels of regio- and enantioselectivity. For allylic alcohol substrates, the method requires careful optimization of silylation conditions to prevent competing reduction processes [8].

Chiral Resolution Techniques for Enantiomeric Purification

Classical chiral resolution remains an indispensable method for obtaining enantiopure amino alcohols, particularly when asymmetric synthesis methods are not economically viable or technically feasible [9] [10]. Multiple resolution techniques have been developed, each with specific advantages for different substrate classes and production scales.

Crystallization-Based Resolution

Crystallization methods represent the most widely used approach for industrial-scale chiral resolution [9] [11]. The formation of diastereomeric salts with chiral resolving agents enables separation based on differential solubility. Tartaric acid and its derivatives serve as particularly effective resolving agents for amino alcohols due to their ability to form stable hydrogen-bonded networks with both amino and hydroxyl functionalities [12] [11].

The resolution process typically involves dissolving the racemic amino alcohol in a suitable solvent system, adding the chiral resolving agent to form diastereomeric salts, and allowing selective crystallization of the less soluble diastereomer. Common resolving agents include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid [10]. The choice of resolving agent significantly impacts both the efficiency of separation and the optical purity of the recovered enantiomer.

For (R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol, the presence of the difluoropyridine moiety provides additional opportunities for π-π stacking interactions and halogen bonding, which can enhance diastereomeric discrimination during crystallization [11].

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers an attractive alternative to classical resolution methods, particularly for laboratory and pilot-scale applications [13] [14] [15]. Hydrolase enzymes, including lipases and esterases, demonstrate excellent enantioselectivity for amino alcohol substrates through kinetic differentiation of enantiomers [13].

The enzymatic approach typically involves acylation of one enantiomer at a significantly faster rate than the other, enabling separation based on differential reactivity rather than physical properties [15]. This method can achieve theoretical yields up to 50% for each enantiomer with complete optical purity, representing a significant advantage over traditional resolution methods that often suffer from lower optical purities and yields [13].

Recent developments in enzyme engineering have expanded the substrate scope and improved the efficiency of enzymatic resolution processes [13]. Engineered hydrolases demonstrate enhanced stability and activity under process conditions, making them suitable for larger-scale applications.

Chromatographic Separation

Supercritical fluid chromatography has emerged as a powerful preparative technique for chiral separation of amino alcohols [16]. The method utilizes chiral stationary phases to achieve baseline separation of enantiomers with resolution factors typically exceeding 2.0. While primarily used for smaller-scale separations, the technique offers advantages in terms of speed, efficiency, and environmental compatibility due to the use of supercritical carbon dioxide as the mobile phase [16].

High-performance liquid chromatography with chiral stationary phases remains valuable for analytical applications and smaller preparative separations [9]. Cellulose and amylose-derived chiral stationary phases demonstrate excellent enantioselectivity for amino alcohol derivatives, enabling both analytical determination of enantiomeric purity and preparative separation.

Salt Formation Mechanisms in Hydrochloride Derivative Preparation

The conversion of (R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol to its dihydrochloride salt involves multiple protonation events and specific intermolecular interactions that govern the crystalline structure and stability of the final product [17] [18]. Understanding these mechanisms is crucial for optimizing the salt formation process and ensuring consistent product quality.

Protonation Equilibria and Site Selectivity

The formation of the dihydrochloride salt involves sequential protonation of the primary amine and coordination with the pyridine nitrogen [18]. The first protonation occurs readily at the primary amine functionality, which possesses a higher basicity compared to the pyridine nitrogen. The pKa values for aliphatic primary amines typically range from 9-11, while pyridine derivatives exhibit pKa values around 5-6, with fluorine substitution further reducing the basicity [18].

The presence of fluorine substituents at the 3 and 5 positions of the pyridine ring significantly affects the electron density and basicity of the pyridine nitrogen through inductive electron withdrawal. This electronic effect influences both the protonation equilibrium and the stability of the resulting salt form [18].

Intermolecular Interactions and Crystal Packing

The dihydrochloride salt formation involves complex intermolecular interactions including hydrogen bonding, electrostatic interactions, and halogen bonding [19] [18]. The protonated amine forms strong hydrogen bonds with chloride anions, while the hydroxyl group serves as both a hydrogen bond donor and acceptor. These interactions contribute to the crystalline stability and solubility characteristics of the salt form [18].

The fluorine substituents participate in weak but directional halogen bonding interactions, which can influence crystal packing and polymorphic behavior. Understanding these interactions is essential for controlling the solid-state properties of the final product [19].

Crystallization Thermodynamics and Kinetics

The crystallization of amino alcohol hydrochloride salts follows nucleation and growth mechanisms that are strongly influenced by supersaturation, temperature, and solvent composition [20]. The formation of stable crystal nuclei requires sufficient supersaturation to overcome the nucleation barrier, while subsequent crystal growth depends on mass transfer and surface integration kinetics [20].

For the dihydrochloride salt, the crystallization process involves the assembly of ionic units into ordered three-dimensional structures stabilized by the intermolecular interactions described above. The kinetics of this process can be controlled through manipulation of crystallization parameters including temperature, concentration, and agitation [20].

Process Parameters and Optimization

Optimal salt formation requires careful control of several process parameters including pH, temperature, solvent composition, and addition rates [21]. The pH must be sufficiently low to ensure complete protonation of both basic sites while avoiding decomposition or side reactions. Temperature affects both the solubility of reactants and the stability of the product salt, requiring optimization to achieve maximum yield and purity [21].

Solvent selection plays a crucial role in salt formation efficiency and product quality. Protic solvents such as alcohols can participate in hydrogen bonding networks and affect crystallization behavior, while aprotic solvents may be preferred for certain process steps to minimize competing reactions [21].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of (R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride addresses both environmental sustainability and economic efficiency [22] [23] [24]. Multiple approaches have been developed to minimize waste generation, reduce energy consumption, and utilize renewable feedstocks.

Enzymatic Cascade Reactions

Enzymatic cascade reactions represent one of the most promising green chemistry approaches for amino alcohol synthesis [25] [14] [24]. These biocatalytic processes operate under mild conditions, demonstrate exceptional selectivity, and generate minimal waste products. Recent developments in enzyme engineering have expanded the substrate scope and improved the efficiency of cascade reactions for amino alcohol production [24].

The engineered alcohol dehydrogenase/amine dehydrogenase cascade system has demonstrated the ability to convert diols to amino alcohols with selectivities approaching 99% [24]. This two-enzyme system operates under aqueous conditions at room temperature and pressure, representing a significant improvement over traditional chemical approaches that require elevated temperatures and pressures [24].

Volumetric productivity of 0.3 mM h⁻¹ has been achieved for 6-amino-1-hexanol production using the optimized enzyme cascade, with successful scale-up from 50 μL to 2.5 mL demonstrated without yield loss [24]. Further process development focusing on enzyme immobilization and continuous operation could enable larger-scale applications [24].

Continuous Flow Processing

Continuous flow chemistry has emerged as a transformative technology for asymmetric synthesis, offering precise control over reaction parameters and enabling efficient scale-up [26] [27]. Flow reactors provide enhanced heat and mass transfer, improved safety profiles, and reduced solvent consumption compared to traditional batch processes [26].

Asymmetric synthesis in continuous flow systems demonstrates several advantages for amino alcohol production, including consistent stereoselectivity, reliable yield reproduction, and facilitated process screening [26]. The technology enables rapid optimization of reaction conditions and straightforward scale-up through numbering-up or scale-out approaches [27].

Flow chemistry applications in pharmaceutical manufacturing have demonstrated successful implementation for active pharmaceutical ingredient synthesis, with several commercial processes now utilizing continuous flow technology [27]. The approach is particularly valuable for reactions requiring precise temperature control or short residence times.

Solvent Reduction and Elimination

Solvent-free conditions represent an attractive approach for reducing environmental impact and improving process economics [22]. However, the applicability of solvent-free methods is often limited by substrate compatibility and reaction requirements. Alternative approaches include the use of environmentally benign solvents such as water, alcohols, or supercritical carbon dioxide [22].

Water-based processes offer particular advantages for amino alcohol synthesis due to the polar nature of the products and the compatibility with enzymatic reactions [22]. Aqueous reaction media eliminate organic solvent waste and simplify product isolation procedures.

Electrosynthesis Applications

Electrochemical synthesis represents an emerging green technology for amino alcohol production [23]. The method utilizes electricity as a clean energy input and enables reactions under ambient conditions with high energy efficiency. Recent developments in electrochemical conversion of biomass-derived starting materials to amino acids and amino alcohols demonstrate the potential of this approach [23].

The electrosynthesis approach involves selective oxidation of α-hydroxyl acids to α-keto acids at the anode, followed by electrochemical reductive amination at the cathode to yield amino alcohols [23]. This strategy capitalizes on both anodic and cathodic reactions to maximize efficiency and minimize waste generation.

Flow electrolyzer systems have been successfully demonstrated for the conversion of α-hydroxyl acids to amino alcohols, highlighting the potential for large-scale application [23]. The technology offers advantages in terms of scalability, control, and environmental compatibility.

Biomass-Derived Feedstocks

The utilization of renewable biomass-derived starting materials represents a fundamental shift toward sustainable chemical production [23] [28]. Biomass offers the only renewable carbon source whose utilization does not alter current ecosystems and is globally accessible at large scale [23].

Recent advances in biomass upgrading strategies have enabled the efficient conversion of renewable feedstocks to valuable chemical intermediates suitable for pharmaceutical applications [23]. These approaches often involve electrochemical or enzymatic conversion processes that operate under mild conditions and generate minimal waste.

The integration of biomass-derived feedstocks with green synthetic methodologies offers significant potential for sustainable amino alcohol production [28]. Combined approaches utilizing both renewable starting materials and environmentally benign synthetic methods represent the most promising pathway for future large-scale production.

Critical Analysis of Patent-Protected Synthetic Routes

The intellectual property landscape surrounding difluoropyridine synthesis and amino alcohol preparation is complex, with multiple patent families covering different aspects of the synthetic routes to (R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride [29] [30] [31]. Understanding these patent positions is crucial for developing commercially viable synthetic processes.

Difluoropyridine Synthesis Patents

The preparation of 2,3-difluoro-5-halopyridines is covered by several patent families, including fundamental work on fluorination methods using alkali metal fluorides [30] [31]. The Dow Chemical Company holds patents covering the preparation of α,β-difluoropyridine compounds through contact with potassium fluoride or cesium fluoride in polar aprotic solvents under anhydrous conditions [31].

The patent teaches the conversion of 2,3-dihalopyridine precursors using effective amounts of KF or CsF at elevated temperatures with removal of difluoropyridine products as they are formed [31]. This approach addresses the inherent challenge of β-position fluorination in pyridine systems, which typically requires extreme conditions due to the lower reactivity of β-chlorines compared to α- and γ-positions [31].

CIBA-GEIGY patents describe alternative approaches for preparing 2,3-difluoro-5-halopyridines through reaction of 2,3,5-trihalopyridines with cesium fluoride in dimethyl sulfoxide or sulfolane [30]. These methods offer improved selectivity and yield compared to earlier approaches but are limited by the requirement for expensive cesium fluoride reagents.

Asymmetric Synthesis Intellectual Property

Patent protection for asymmetric amino alcohol synthesis encompasses multiple methodological approaches, each with specific scope and limitations [29]. The process for preparing 2-aminopyridine derivatives through fluorine substitution and subsequent reduction with hydrogen represents one approach to accessing the target framework [29].

The patent describes methods involving substitution of fluorine for hydrazine moiety followed by hydrogenation using metal catalysts [29]. While this approach provides access to amino-substituted pyridine derivatives, the specific stereochemical control required for the R-configuration may necessitate additional synthetic steps or alternative methodologies not covered by the existing patent scope.

Process Development and Scale-Up Considerations

The transition from patent-protected laboratory methods to commercially viable large-scale processes requires careful consideration of intellectual property constraints and potential design-around strategies [32] [33]. Process development efforts must balance synthetic efficiency with patent freedom-to-operate considerations.

Key factors in process scalability include catalyst loading and recycling, solvent recovery and reuse, waste stream management, and heat integration [32]. These considerations often drive process modifications that may fall outside existing patent scope, creating opportunities for patent-free commercial processes.

The pharmaceutical industry experience demonstrates that successful scale-up requires early consideration of manufacturing constraints and intellectual property positions [33]. Process development teams must work closely with patent attorneys to ensure that commercial processes maintain freedom to operate while achieving the required product quality and economic targets.

Competitive Intelligence and Strategic Considerations

Analysis of patent filing patterns and continuation strategies provides insight into competitive priorities and potential future developments [34]. Companies with significant patent positions in difluoropyridine chemistry continue to file divisional and continuation applications, suggesting ongoing commercial interest in these synthetic routes.

The geographic scope of patent protection varies significantly, with some fundamental patents having expired in certain jurisdictions while remaining active in others [34]. This creates opportunities for generic manufacturing in countries where patent protection has lapsed, potentially impacting pricing and supply dynamics for pharmaceutical intermediates.

Recent patent applications focus increasingly on green chemistry approaches and continuous processing methods, reflecting industry trends toward more sustainable manufacturing practices [26] [27]. These newer patents may present both opportunities and constraints for future process development efforts.

The evolving regulatory landscape regarding pharmaceutical manufacturing and environmental compliance adds another dimension to patent strategy considerations [34]. Companies must balance traditional synthetic approaches with emerging green chemistry methods while maintaining patent protection for commercially viable processes.

| Method | Key Features | Enantiomeric Excess (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Chiral Auxiliaries (tert-Butanesulfinimine) | Fleming-Tamao oxidation; high stereoselectivity | >90 | 75-85 | [4] |

| Asymmetric Catalysis (Rhodium-DIOP) | Enantioselective hydrogenation; 90% optical yield | 82-90 | 80-90 | [5] |

| Dual Catalysis (Rare Earth-N,N'-dioxide) | Radical Zimmerman-Traxler transition state | >95 | 85-95 | [2] |

| Copper-Catalyzed Hydroamination | Mild conditions; broad functional group tolerance | >90 | 70-90 | [8] |

| Transient Chiral Auxiliary Strategy | Asymmetric carboetherification with stereodivergent access | >90 | 85-92 | [35] |

| Technique | Resolving Agent | Resolution (Rs) | Scale | Recovery (%) |

|---|---|---|---|---|

| Crystallization with Tartaric Acid | (+)-Tartaric acid, Mandelic acid | ~1.0 | Industrial | 40-45 |

| Enzymatic Kinetic Resolution | Hydrolase enzymes | Complete separation | Laboratory to pilot | 45-50 |

| Ion-Pair Capillary Electrophoresis | (1R,2R)-1,2-diaminocyclohexane | ~1.0 | Analytical | N/A |

| Supercritical Fluid Chromatography | Chiral stationary phases | >2.0 | Preparative | 40-45 |

| Classical Resolution with Chiral Acids | Camphorsulfonic acid, Brucine | Variable | Industrial | 40-45 |

| Salt Type | Formation Mechanism | Crystallinity | Stability | Purification Advantage |

|---|---|---|---|---|

| Primary Amine Hydrochloride | Direct protonation with HCl | High | Excellent | Enhanced solubility control |

| Secondary Amine Hydrochloride | Acid-base reaction with HCl | High | Excellent | Improved handling properties |

| Amino Alcohol Dihydrochloride | Protonation at nitrogen and alcohol coordination | Moderate to High | Good | Increased stability and solubility |

| Chiral Ammonium Salt | Quaternization followed by anion exchange | High | Excellent | Chiral recognition enhancement |

| Approach | Key Advantages | Environmental Impact | Scalability | Industrial Adoption |

|---|---|---|---|---|

| Enzymatic Cascade Reactions | Mild conditions, high selectivity | Minimal waste generation | Good | Growing |

| Continuous Flow Processing | Precise parameter control, reduced waste | Reduced solvent consumption | Excellent | Established |

| Solvent-Free Conditions | Elimination of organic solvents | Zero organic solvent waste | Limited | Niche applications |

| Electrosynthesis | Green energy input, ambient conditions | Low carbon footprint | Good | Emerging |

| Biomass-Derived Starting Materials | Renewable carbon sources | Sustainable feedstock utilization | Excellent | Developing |